molecular formula C7H11BrO3 B224316 Ethyl 4-bromo-3-methoxybut-2-enoate CAS No. 1116-51-4

Ethyl 4-bromo-3-methoxybut-2-enoate

Katalognummer B224316
CAS-Nummer: 1116-51-4
Molekulargewicht: 223.06 g/mol
InChI-Schlüssel: VDUBJLXKPHPSPI-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-3-methoxybut-2-enoate is a chemical compound that belongs to the family of organic bromine compounds. It is widely used in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of Ethyl 4-bromo-3-methoxybut-2-enoate is not fully understood. However, it is believed to act as an electrophile and react with nucleophiles, such as amino acids and thiols, to form covalent adducts. This reaction can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects:
Ethyl 4-bromo-3-methoxybut-2-enoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 4-bromo-3-methoxybut-2-enoate in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds, and its potential applications in various fields, such as pharmaceuticals and materials science. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are many future directions for the research and development of Ethyl 4-bromo-3-methoxybut-2-enoate. Some of these include the synthesis of new organic compounds using Ethyl 4-bromo-3-methoxybut-2-enoate as a building block, the investigation of its potential applications in drug discovery and materials science, and the development of new methods for its synthesis and purification.
In conclusion, Ethyl 4-bromo-3-methoxybut-2-enoate is a valuable chemical compound that has many potential applications in scientific research. Its unique properties and potential for the synthesis of various organic compounds make it a valuable tool for researchers in various fields. However, its potential toxicity and the need for careful handling and disposal must be taken into consideration. Further research and development of Ethyl 4-bromo-3-methoxybut-2-enoate will undoubtedly lead to new discoveries and applications in the future.

Synthesemethoden

The synthesis of Ethyl 4-bromo-3-methoxybut-2-enoate involves the reaction between ethyl acetoacetate and bromine in the presence of sodium hydroxide. The reaction results in the formation of Ethyl 4-bromo-3-hydroxybutanoate, which is then treated with methoxyacetic acid to obtain Ethyl 4-bromo-3-methoxybut-2-enoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-3-methoxybut-2-enoate is widely used in scientific research due to its potential applications in various fields. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis reactions, such as Michael addition reactions and aldol condensation reactions.

Eigenschaften

CAS-Nummer

1116-51-4

Produktname

Ethyl 4-bromo-3-methoxybut-2-enoate

Molekularformel

C7H11BrO3

Molekulargewicht

223.06 g/mol

IUPAC-Name

ethyl (Z)-4-bromo-3-methoxybut-2-enoate

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3/b6-4-

InChI-Schlüssel

VDUBJLXKPHPSPI-GQCTYLIASA-N

Isomerische SMILES

CCOC(=O)/C=C(\CBr)/OC

SMILES

CCOC(=O)C=C(CBr)OC

Kanonische SMILES

CCOC(=O)C=C(CBr)OC

Synonyme

ETHYL 4-BROMO-3-METHOXYBUT-2-ENOATE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.